Heptyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate
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Overview
Description
HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a heptyl chain, a methyl group, a trimethylbenzenesulfonamido group, and a benzofuran carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the heptyl chain, the methyl group, and the trimethylbenzenesulfonamido group. Common synthetic routes include:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Heptyl Chain: This can be achieved through alkylation reactions using heptyl halides in the presence of a strong base.
Attachment of the Methyl Group: Methylation reactions using methyl iodide or dimethyl sulfate are commonly employed.
Addition of the Trimethylbenzenesulfonamido Group: This step involves sulfonamide formation through the reaction of the benzofuran derivative with trimethylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group or the benzofuran ring.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzofuran derivatives
Hydrolysis: Formation of carboxylic acids
Scientific Research Applications
HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives and sulfonamides:
Benzofuran Derivatives: Compounds such as 2-methylbenzofuran, 5-nitrobenzofuran, and 3-carboxybenzofuran share structural similarities but differ in their functional groups and biological activities.
Sulfonamides: Compounds like sulfanilamide, sulfamethoxazole, and sulfadiazine are well-known sulfonamides with distinct pharmacological properties.
The uniqueness of HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE lies in its combined benzofuran and sulfonamido structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C26H33NO5S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
heptyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H33NO5S/c1-6-7-8-9-10-13-31-26(28)24-20(5)32-23-12-11-21(16-22(23)24)27-33(29,30)25-18(3)14-17(2)15-19(25)4/h11-12,14-16,27H,6-10,13H2,1-5H3 |
InChI Key |
OIXGSOFMIPELLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
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